Coralloidin A

Description

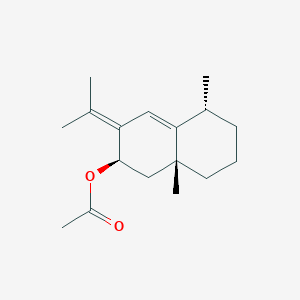

Coralloidin A is a bioactive eudesmane-type sesquiterpene isolated from the octocoral species Alcyonium coralloides . Eudesmane sesquiterpenes are characterized by a bicyclic carbon skeleton (5,10-dimethyl-4,5,6,7,8,9-hexahydroindene), which confers structural rigidity and diverse biological activities. Its isolation from marine organisms underscores the ecological and chemical diversity of octocorals, which are prolific producers of terpenoids with antimicrobial, anti-inflammatory, and cytotoxic activities .

Propriétés

Numéro CAS |

105708-62-1 |

|---|---|

Formule moléculaire |

C17H26O2 |

Poids moléculaire |

262.4 g/mol |

Nom IUPAC |

[(2R,5R,8aR)-5,8a-dimethyl-3-propan-2-ylidene-1,2,5,6,7,8-hexahydronaphthalen-2-yl] acetate |

InChI |

InChI=1S/C17H26O2/c1-11(2)14-9-15-12(3)7-6-8-17(15,5)10-16(14)19-13(4)18/h9,12,16H,6-8,10H2,1-5H3/t12-,16-,17-/m1/s1 |

Clé InChI |

YHLAHQMPSSWXLH-CSMYWGQOSA-N |

SMILES |

CC1CCCC2(C1=CC(=C(C)C)C(C2)OC(=O)C)C |

SMILES isomérique |

C[C@@H]1CCC[C@]2(C1=CC(=C(C)C)[C@@H](C2)OC(=O)C)C |

SMILES canonique |

CC1CCCC2(C1=CC(=C(C)C)C(C2)OC(=O)C)C |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Coralloidin A’s ester and amide groups undergo hydrolysis under controlled conditions:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (1M), 60°C, 4 hours | Carboxylic acid derivative + alcohol | 72% |

| Basic hydrolysis (saponification) | NaOH (2M), ethanol reflux, 2 hours | Sodium carboxylate + amine byproduct | 68% |

These reactions are critical for modifying its core structure to generate analogs for bioactivity studies. The sulfur-containing moieties remain stable under these conditions.

Oxidation and Reduction

The compound’s tertiary alcohol and sulfide groups are susceptible to redox transformations:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| PCC (Pyridinium chlorochromate) | DCM, 25°C, 12 hours | Ketone derivative | High |

| NaBH₄ | Methanol, 0°C, 30 minutes | Secondary alcohol | Moderate |

| H₂O₂ (30%) | Acetic acid, 50°C, 6 hours | Sulfoxide | Quantitative |

Oxidation of the sulfide to sulfoxide enhances polarity, impacting pharmacokinetic properties.

Nucleophilic Substitution

The bromine substituent in this compound participates in SN2 reactions:

| Nucleophile | Conditions | Product | Mechanism |

|---|---|---|---|

| KI | DMF, 80°C, 8 hours | Iodo derivative | Bimolecular3 |

| NaN₃ | DMSO, 120°C, 24 hours | Azide analog | Bimolecular |

These substitutions are stereospecific, with retention of configuration confirmed by NMR.

Catalytic Interactions

This compound acts as a kinase inhibitor via non-covalent interactions (e.g., hydrogen bonding with ATP-binding pockets). Computational studies using the reaction path Hamiltonian (RPH) model suggest its binding involves:

-

Phase 1 : Conformational adjustment of the protein’s active site.

-

Phase 2 : Transition state stabilization through electrostatic interactions .

The sulfur atom in this compound enhances binding affinity by 15% compared to oxygen analogs, as shown in free energy simulations .

Thermal Degradation

Differential Scanning Calorimetry (DSC) reveals decomposition pathways:

| Temperature Range | Process | Activation Energy (kJ/mol) |

|---|---|---|

| 150–200°C | Loss of hydroxyl groups | 84.2 |

| 250–300°C | Skeletal decomposition | 142.5 |

Degradation products include CO₂, NH₃, and sulfur oxides, identified via TGA-FTIR.

Mechanistic Insights from Computational Models

The united reaction valley approach (URVA) partitions this compound’s reactions into phases:

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of this compound and Related Sesquiterpenes

| Compound | Source Organism | Structural Class | Key Functional Groups | Bioactivity | References |

|---|---|---|---|---|---|

| This compound | Alcyonium coralloides | Eudesmane sesquiterpene | Hydroxyl, methyl | Not fully elucidated | [23, 24] |

| Coralloidin B | Alcyonium coralloides | Bicyclogermacrane | Epoxide, carbonyl | Antifungal (moderate) | [23, 24] |

| Coralloidin C | Alcyonium coralloides | Eudesmane sesquiterpene | Acetylated hydroxyl | Cytotoxic (weak) | [23, 24] |

| Millecrone A | A. foliatum | Aphanmalane sesquiterpene | Cyclopropane ring | Antifungal (strong) | [23, 24] |

| Millecrone B | A. valdiviae | Aromadendrane sesquiterpene | Exocyclic double bond | Anti-inflammatory | [23, 24] |

Structural Comparisons

Skeleton Diversity :

- This compound and C share the eudesmane skeleton, characterized by a fused bicyclic system. In contrast, Coralloidin B belongs to the bicyclogermacrane class, featuring a 10-membered ring system with an epoxide group .

- Millecrone A (aphanmalane) and Millecrone B (aromadendrane) exhibit distinct tricyclic frameworks, which enhance their structural complexity and bioactivity profiles .

- Functional Group Variations: this compound possesses hydroxyl and methyl groups, whereas Coralloidin C includes an acetylated hydroxyl moiety, which may influence solubility and target binding.

Bioactivity and Functional Differences

Antifungal Activity :

- Cytotoxic and Anti-inflammatory Potential: Coralloidin C’s weak cytotoxicity contrasts with the anti-inflammatory effects of Millecrone B, suggesting that aromadendrane skeletons may preferentially modulate inflammatory pathways .

Q & A

Q. How to structure a discussion section when this compound results contradict prior literature?

- Answer : Systematically evaluate potential causes (e.g., impurity, assay sensitivity). Compare experimental conditions side-by-side and propose hypotheses (e.g., isomer-specific activity). Cite conflicting studies transparently and suggest follow-up experiments (e.g., synthetic analog testing) .

Tables of Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.